N-(6-oxo-1,4-dihydropurin-2-yl)acetamide

Guanine riboswitch Isothermal titration calorimetry RNA aptamer affinity

N-(6-oxo-1,4-dihydropurin-2-yl)acetamide (CAS 19962-37-9), commonly referred to as N2-acetylguanine, is a C2-modified purine derivative of guanine. It belongs to the class of acyclic guanine analogues and serves as a key chemical probe for the guanine riboswitch (GR) aptamer domain.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B12354455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxo-1,4-dihydropurin-2-yl)acetamide
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2C(=NC=N2)C(=O)N1
InChIInChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2,5H,1H3,(H2,10,11,12,13,14)
InChIKeyBJRSRDHRGCMTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Oxo-1,4-dihydropurin-2-yl)acetamide (N2-Acetylguanine) Procurement Guide for Guanine Riboswitch Research


N-(6-oxo-1,4-dihydropurin-2-yl)acetamide (CAS 19962-37-9), commonly referred to as N2-acetylguanine, is a C2-modified purine derivative of guanine . It belongs to the class of acyclic guanine analogues and serves as a key chemical probe for the guanine riboswitch (GR) aptamer domain. Unlike generic guanine derivatives, N2-acetylguanine demonstrates high-affinity binding to GR RNA with nanomolar potency and induces a unique structural rearrangement—expulsion of the discriminator nucleotide C74—that is not observed with the natural ligand guanine . This compound is also recognized as an impurity and synthetic intermediate in acyclovir production .

Why N-(6-Oxo-1,4-dihydropurin-2-yl)acetamide Cannot Be Replaced by Unmodified Guanine in GR-Targeted Studies


The guanine riboswitch (GR) is a highly conserved bacterial RNA element under investigation as an antimicrobial target, and the natural ligand guanine binds with picomolar to low nanomolar affinity depending on species context. However, unmodified guanine cannot report on the specific role of Watson–Crick pairing at the C2 exocyclic amine. N2-acetylguanine uniquely combines nanomolar GR affinity (KD 300 ± 10 nM by ITC) with a distinct binding pose that disrupts the canonical G–C74 Watson–Crick interaction . Substituting N2-acetylguanine with simple N2-alkyl guanines (e.g., N2-methylguanine) yields 50- to 100-fold weaker binding, while bulkier N2-acyl analogues such as N2-isobutyrylguanine or N2-phenoxyacetyl guanine produce binding affinities that rival guanine but lack the same solvent accessibility of the ligand pocket . Generic guanine or alternative C2-modified guanines cannot reproduce the specific combination of affinity, pocket remodeling, and transcriptional modulation efficiency that defines N2-acetylguanine as a reference probe.

Quantitative Differentiation Evidence: N-(6-Oxo-1,4-dihydropurin-2-yl)acetamide vs. In-Class Comparators


Guanine Riboswitch Binding Affinity: ITC KD Comparison with Guanine and N2-Methylguanine

N2-acetylguanine binds the Bacillus subtilis guanine riboswitch (GR) aptamer with a dissociation constant (KD) of 300 ± 10 nM as measured by isothermal titration calorimetry (ITC) . For comparison, the natural ligand guanine binds the same GR RNA with KD 2.1 ± 0.7 nM (~143-fold tighter), while the simple C2-methyl analogue N2-methylguanine binds with KD 17 ± 1 µM (~57-fold weaker than N2-acetylguanine). This places N2-acetylguanine in an intermediate affinity window that is sufficient for robust binding yet permissive for monitoring competitive displacement or conformational effects.

Guanine riboswitch Isothermal titration calorimetry RNA aptamer affinity

Disruption of Watson–Crick C74 Pairing: Structural Differentiation from Guanine by X-Ray Crystallography

The crystal structure of the N2-acetylguanine–GR complex (PDB 6UC7) at 1.80 Å resolution reveals that the C2-acetyl group sterically expels the discriminator nucleotide C74 from the coaxial stacking arrangement of helices P3, J3/1, and P1 . In the guanine-bound GR structure, C74 engages the Watson–Crick face of the ligand. The C74 displacement makes the bound N2-acetylguanine significantly more solvent-accessible than guanine. Despite this local perturbation, the global fold superimposes with the guanine–GR complex with an r.m.s.d. of only 0.33 Å . N2-methylguanine, which lacks the acyl carbonyl, does not induce this C74 displacement and consequently exhibits 57-fold weaker binding, confirming that the acetyl moiety is the structural driver of pocket remodeling and enhanced affinity relative to simple alkyl modification .

X-ray crystallography Watson-Crick base pairing Riboswitch binding pocket remodeling

Transcriptional Termination Modulation Efficiency: Functional Equivalence with Guanine

In a functional in vitro transcription termination assay using the Bacillus subtilis pbuE riboswitch, N2-acetylguanine at 20 µM promotes transcriptional termination as efficiently as guanine . Despite its ~143-fold higher KD relative to guanine, the compound achieves complete functional engagement at micromolar concentrations, indicating that high-affinity binding is not a prerequisite for robust in vitro efficacy in this system. This functional equipotency with guanine contrasts sharply with N2-methylguanine, which not only binds 57-fold weaker but also shows correspondingly impaired termination modulation .

Transcriptional termination Bacillus subtilis Riboswitch functional assay

Synthetic Utility as a Chromatographically Resolvable Aciclovir Impurity Standard

N2-acetylguanine is a documented impurity (Aciclovir Impurity 2) arising from incomplete deprotection during the industrial synthesis of acyclovir from N2-acetylguanine precursors . Its reversed-phase HPLC retention time and UV absorption profile are distinct from those of acyclovir, guanine, and the primary synthetic intermediate N2,9-diacetylguanine . This chromatographic differentiation enables its use as a system suitability standard in acyclovir purity method validation. Alternative guanine analogues such as N2-methylguanine or N2-isobutyrylguanine are not regularly encountered in acyclovir synthetic pathways and thus lack validated pharmacopoeial context as impurity markers.

Acyclovir impurity analysis HPLC reference standard Pharmaceutical intermediate

High-Impact Application Scenarios for N-(6-Oxo-1,4-dihydropurin-2-yl)acetamide Based on Verified Evidence


Guanine Riboswitch Biophysical Characterization and Screening

N2-acetylguanine serves as an intermediate-affinity reference ligand (KD 300 nM) for ITC, surface plasmon resonance (SPR), and thermal shift assays targeting the guanine riboswitch aptamer domain. Its affinity window supports robust signal without the mass transport limitations of sub-nanomolar binders such as guanine or N2-isobutyrylguanine . This makes it ideal for establishing assay sensitivity baselines and for competitive displacement screening of fragment libraries.

Structure-Guided Antimicrobial Design Targeting Purine Riboswitches

The unique C74 displacement and increased ligand solvent accessibility observed in the N2-acetylguanine–GR co-crystal structure (PDB 6UC7) provide a structural blueprint for designing novel riboswitch-targeted antibacterials . Researchers can exploit the enlarged binding pocket to explore chemical space inaccessible with guanine-bound conformations, using N2-acetylguanine as a pharmacophore starting point for fragment growing strategies.

Functional Transcription Termination Control in Bacterial Gene Expression Studies

N2-acetylguanine at 20 µM drives complete transcriptional termination in B. subtilis pbuE riboswitch constructs with efficiency matching the natural ligand guanine . This makes it a cost-effective positive control compound for in vitro transcription assays, reporter gene systems, and riboswitch-regulated metabolic pathway studies where guanine's extreme affinity may confound data interpretation.

Acyclovir Process Impurity Identification and Pharmacopoeial Method Validation

As Aciclovir Impurity 2, N2-acetylguanine is a required reference substance for pharmaceutical QC laboratories performing HPLC purity analysis of acyclovir active pharmaceutical ingredient according to EP/USP monographs . Its distinct chromatographic retention and UV signature relative to acyclovir and other process-related impurities make it an essential system suitability standard.

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